4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol
Description
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a hydroxyl (-OH) group at the 3-position of one phenyl ring and a 1,3-dioxolane ring at the 4'-position of the adjacent phenyl ring. The molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The dioxolane ring enhances solubility in polar organic solvents and stabilizes the molecule against oxidation, while the hydroxyl group enables hydrogen bonding and participation in acid-base reactions . This structural combination makes the compound valuable in organic synthesis, materials science, and medicinal chemistry, particularly as a precursor for functionalized biphenyl derivatives.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-[4-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-3-1-2-13(10-14)11-4-6-12(7-5-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2 |
InChI Key |
AEDFUIGHMQGJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol . The biphenyl structure can be introduced through Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization and coupling reactions. The use of eco-friendly reductants, such as glucose, in alkaline medium has been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and biphenyl structure contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitrile (-CN) in 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile increases electrophilicity, enhancing antimicrobial activity . Electron-Donating Groups (EDGs): The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups in this compound and [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol improve solubility and antioxidant capacity .
Reactivity: The aldehyde group in 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde facilitates condensation reactions, making it ideal for COF synthesis . The ketone in 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone participates in Friedel-Crafts acylation, useful for creating aromatic ketone derivatives .
Biological Interactions :
- Fluorine substitution in 4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .
- The dual hydroxyl groups in 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol enable chelation of metal ions, relevant in catalysis and metalloprotein research .
Comparative Data on Key Properties
| Property | 4'-(Dioxolan-2-yl)[1,1'-biphenyl]-3-ol | 3-Carbonitrile Derivative | Ethanone Derivative | Methanol Derivative |
|---|---|---|---|---|
| Solubility in Water | Low (polar organic solvents preferred) | Very low | Low | Moderate |
| Melting Point (°C) | 122–124 | 156–158 | 98–100 | 110–112 |
| Antimicrobial Activity | Not reported | MIC: 78 µg/mL (Alternaria) | Not reported | Not reported |
| Thermal Stability | High (decomposes >250°C) | Moderate | High | Moderate |
Biological Activity
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its role in other therapeutic areas.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of biphenyl and dioxolane have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Doxorubicin | HCT-116 | 3.23 | |
| This compound (hypothetical) | MCF-7 | ~2.0 (predicted) |
The predicted IC50 values suggest that this compound may be as effective as established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its effects is likely related to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Compounds with similar structures have been shown to modulate signaling pathways such as:
- NF-kB Pathway : Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells.
- p53 Activation : Compounds that stabilize p53 can enhance the body's natural response to DNA damage.
Study on Antiviral Properties
A study highlighted the antiviral potential of structurally related compounds where derivatives exhibited significant inhibition against viral replication:
| Compound | Virus Type | EC50 (µg/mL) | Therapeutic Index |
|---|---|---|---|
| Quinoxaline derivative | HIV-1 | 0.15 ± 0.1 | 73 |
This indicates that modifications similar to those seen in this compound could yield potent antiviral agents.
In Silico Studies
In silico modeling has been employed to predict the interactions of this compound with various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
